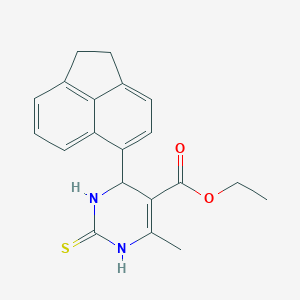![molecular formula C29H29NO2 B414014 4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate](/img/structure/B414014.png)
4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is a complex organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them valuable in various scientific and industrial applications, particularly in the field of display technology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of 4-(4-Propyl-cyclohexyl)-benzoic acid: This can be achieved through the alkylation of cyclohexyl derivatives followed by carboxylation.
Synthesis of 4’-cyano-biphenyl-4-yl ester: This involves the esterification of biphenyl derivatives with cyano groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or cyanide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its liquid crystalline properties, which are essential for understanding phase transitions and molecular alignment.
Biology
In biology, it may be used as a model compound to study the interaction of liquid crystals with biological membranes.
Medicine
In medicine, liquid crystals like this compound are explored for their potential in drug delivery systems due to their ability to form ordered structures.
Industry
In the industry, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is primarily used in the manufacture of liquid crystal displays (LCDs) due to its ability to modulate light.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily related to its liquid crystalline properties. The molecular structure allows it to align in specific orientations under an electric field, which is crucial for its function in display technologies. The cyano and ester groups play a significant role in stabilizing these orientations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-methoxy-biphenyl-4-yl ester
- 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-chloro-biphenyl-4-yl ester
Uniqueness
Compared to similar compounds, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester may offer unique advantages in terms of thermal stability, alignment properties, and response to electric fields, making it particularly valuable for high-performance LCD applications.
Propiedades
Fórmula molecular |
C29H29NO2 |
|---|---|
Peso molecular |
423.5g/mol |
Nombre IUPAC |
[4-(4-cyanophenyl)phenyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C29H29NO2/c1-2-3-21-4-8-23(9-5-21)25-12-14-27(15-13-25)29(31)32-28-18-16-26(17-19-28)24-10-6-22(20-30)7-11-24/h6-7,10-19,21,23H,2-5,8-9H2,1H3 |
Clave InChI |
MLYWHBXIVHZCLV-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-isobutoxybenzamide](/img/structure/B413932.png)
![6-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B413933.png)


![N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide](/img/structure/B413941.png)

![3-[(2,4-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B413943.png)

![N-{1-(1-azepanylcarbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B413947.png)

![N-[1-(aminocarbonyl)-2-(9-anthryl)vinyl]benzamide](/img/structure/B413951.png)


